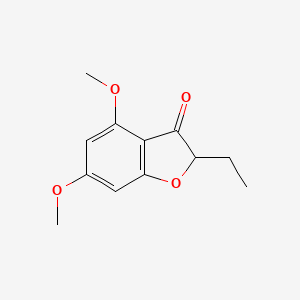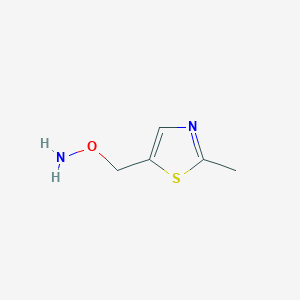
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under dehydrating conditions. For example, the Robinson-Gabriel synthesis can be employed, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazole ring.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-(3-(Trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but features an oxadiazole ring instead of an oxazole ring.
5-(3-(Trifluoromethoxy)phenyl)-1,3,4-thiadiazol-2-amine: This compound contains a thiadiazole ring, which can impart different chemical properties.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct electronic properties compared to other heterocycles.
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |
InChI Key |
JSAZBPGJJJHPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)












![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
